2-(4-Methoxyphenyl)acetohydrazide
Overview
Description
It is a hydrazone derivative of 4-methoxyacetophenone and is commonly used in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of a series of imine derivatives, which have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities .
Mode of Action
It is part of a series of imine derivatives synthesized through microwave-assisted Schiff base formation . These derivatives have shown promising biological activities, suggesting that 2-(4-Methoxyphenyl)acetohydrazide may interact with its targets to induce anti-inflammatory and anti-oxidant effects .
Biochemical Pathways
The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may affect pathways related to inflammation and oxidative stress .
Result of Action
The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may have beneficial effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with various enzymes and proteins, including those involved in inflammatory pathways. For instance, it has been shown to inhibit enzymes that mediate inflammation, thereby reducing tissue edema and pain . The compound also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting pro-inflammatory enzymes and scavenging free radicals, this compound helps in reducing inflammation and protecting cells from damage. Additionally, it may impact gene expression related to inflammatory and antioxidant responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. These interactions at the molecular level help in mitigating inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, and its anti-inflammatory and antioxidant effects have been observed to persist over extended periods. Long-term studies have indicated that this compound maintains its efficacy in reducing inflammation and oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and oxidative stress. It interacts with enzymes and cofactors that mediate these processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways contributes to its anti-inflammatory and antioxidant properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are essential for the compound’s therapeutic effects, as they ensure its availability at the sites of inflammation and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells influences its ability to interact with enzymes and proteins involved in inflammatory and oxidative stress responses, thereby modulating its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetyl chloride with hydrazine hydrate . The reaction is carried out in the presence of a solvent such as 1,2-dichloroethane under reflux conditions for several hours . Another method involves the reaction of 2-(4-methoxyphenyl)acetic acid with hydrazine hydrate in methanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(4-Methoxyphenyl)acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and Schiff bases.
Biology: It exhibits anti-inflammatory and antioxidant activities, making it useful in biological studies.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Methoxyacetophenone: A precursor in the synthesis of 2-(4-Methoxyphenyl)acetohydrazide.
2-(4-Methoxyphenyl)acetic acid: Another precursor used in the synthesis.
Hydrazine Hydrate: A common reagent used in the synthesis of hydrazones.
Uniqueness: this compound is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and heterocyclic compounds makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342079 | |
Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57676-49-0 | |
Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and what information did they provide?
A1: The researchers utilized several spectroscopic techniques to confirm the structure and properties of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide []. These included:
Q2: How did the researchers assess the complexation potential of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide with copper ions (Cu2+)?
A2: Two main methods were employed to investigate the interaction between the synthesized ligands, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, and Cu2+ ions []:
Q3: Did the research explore the biological activity or potential applications of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide beyond its complexation with copper ions?
A3: The primary focus of the research paper [] was to synthesize and characterize N-acylhydrazones, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, as potential ligands for Cu2+ ions. The study primarily focused on confirming the structure of the synthesized compounds and their ability to form complexes with copper. It did not delve into the biological activity, applications, or potential downstream effects of these compounds.
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